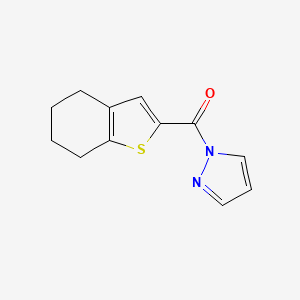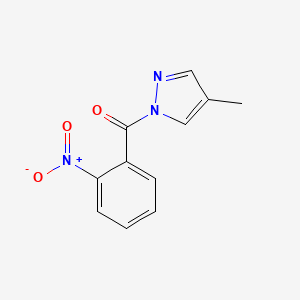![molecular formula C18H22N2O3S B3596916 N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B3596916.png)
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]furan-2-carboxamide
Vue d'ensemble
Description
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiophene ring, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene ring, followed by the introduction of the piperidine moiety and the furan ring. The key steps may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: This step often involves the use of piperidine derivatives and coupling reactions such as amide bond formation.
Attachment of the Furan Ring:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]furan-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]furan-2-carboxamide: shares structural similarities with other compounds containing piperidine, thiophene, and furan rings.
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine.
Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethanol.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-13-12(2)24-17(19-16(21)14-8-7-11-23-14)15(13)18(22)20-9-5-4-6-10-20/h7-8,11H,3-6,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIAHYROHIOCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N2CCCCC2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-dimethylphenyl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3596846.png)

![2-NITRO-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}BENZAMIDE](/img/structure/B3596864.png)
![Methyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B3596884.png)
![2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3596890.png)
![ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B3596893.png)

![N-[(2-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B3596908.png)

![2-(2-chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3596926.png)

![N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-2-methylfuran-3-carboxamide](/img/structure/B3596937.png)

![[3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3596960.png)
